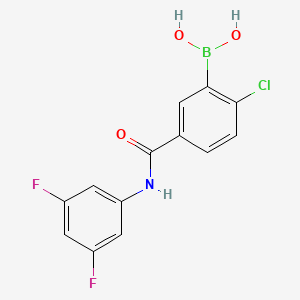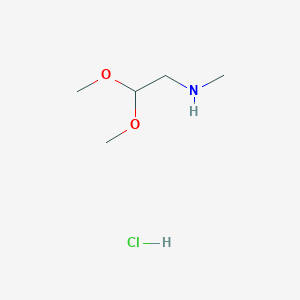
(,6E)-3,7-Dimethyl-2,6-octadienyl cinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(,6E)-3,7-Dimethyl-2,6-octadienyl cinnamate is an organic compound that belongs to the class of cinnamates. Cinnamates are esters of cinnamic acid and are known for their pleasant aroma and potential biological activities. This compound is characterized by its unique structure, which includes a cinnamate moiety attached to a dimethyl-octadienyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (,6E)-3,7-Dimethyl-2,6-octadienyl cinnamate typically involves the esterification of cinnamic acid with an appropriate alcohol. One common method is the Fischer esterification, where cinnamic acid reacts with 3,7-dimethyl-2,6-octadienol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes as catalysts in a continuous-flow microreactor has been explored to achieve high conversion rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
(,6E)-3,7-Dimethyl-2,6-octadienyl cinnamate can undergo various chemical reactions, including:
Oxidation: The double bonds in the octadienyl chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to yield cinnamic acid and the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Cinnamic acid and 3,7-dimethyl-2,6-octadienol.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The biological activities of (,6E)-3,7-Dimethyl-2,6-octadienyl cinnamate are attributed to its ability to interact with cellular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes, leading to cell lysis . Its antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Methyl cinnamate: Another ester of cinnamic acid, known for its fragrance and flavoring properties.
Ethyl cinnamate: Similar to methyl cinnamate but with an ethyl group, used in perfumes and flavorings.
Cinnamyl cinnamate: An ester formed from cinnamyl alcohol and cinnamic acid, used in cosmetics and fragrances.
Uniqueness
(,6E)-3,7-Dimethyl-2,6-octadienyl cinnamate stands out due to its unique structure, which combines the aromatic cinnamate moiety with a branched aliphatic chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
71605-84-0 |
|---|---|
Fórmula molecular |
C19H24O2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
[(2E)-3,7-dimethylocta-2,6-dienyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H24O2/c1-16(2)8-7-9-17(3)14-15-21-19(20)13-12-18-10-5-4-6-11-18/h4-6,8,10-14H,7,9,15H2,1-3H3/b13-12+,17-14+ |
Clave InChI |
JCWXWRIQSPDSKY-MIFVOYFBSA-N |
SMILES isomérico |
CC(=CCC/C(=C/COC(=O)/C=C/C1=CC=CC=C1)/C)C |
SMILES canónico |
CC(=CCCC(=CCOC(=O)C=CC1=CC=CC=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


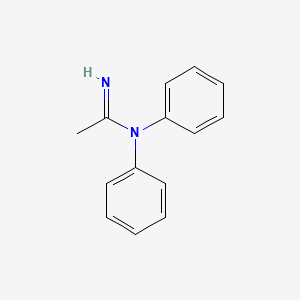
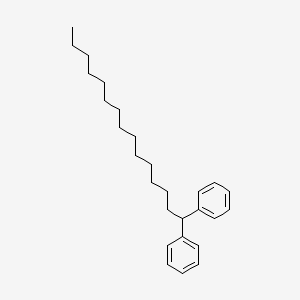
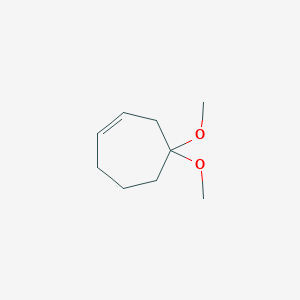
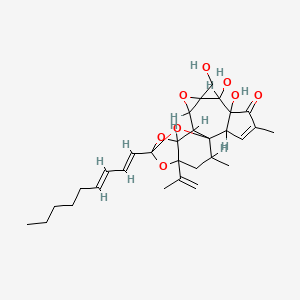
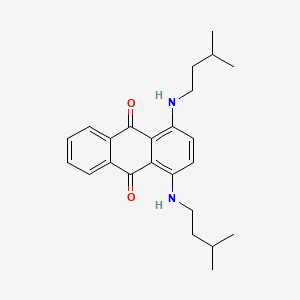

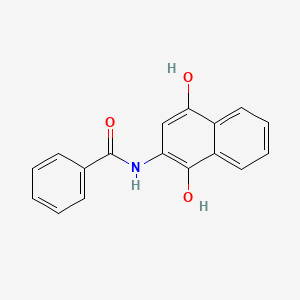
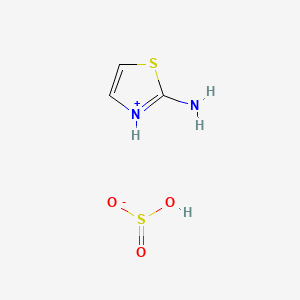



![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
